molecular formula C18H15F3N4O2 B278939 N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

Katalognummer B278939
Molekulargewicht: 376.3 g/mol
InChI-Schlüssel: DGHHDUWYUDRNJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system and plays a crucial role in the recognition of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). TAK-242 has been shown to have potential therapeutic applications in a variety of inflammatory and infectious diseases.

Wirkmechanismus

N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide exerts its effects by binding to the intracellular domain of TLR4 and inhibiting the recruitment of adaptor molecules such as MyD88 and TRIF. This prevents the downstream activation of NF-κB and MAPK signaling pathways, which are responsible for the production of pro-inflammatory cytokines. N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to selectively inhibit TLR4 signaling without affecting other TLRs or cytokine receptors.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and antimicrobial effects, N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury. These effects are thought to be mediated by the inhibition of TLR4 signaling and the downstream activation of inflammatory pathways.

Vorteile Und Einschränkungen Für Laborexperimente

N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in a variety of assays. It has been extensively studied in preclinical models and has been shown to have potent anti-inflammatory and antimicrobial effects. However, there are some limitations to its use. N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has a relatively short half-life in vivo, which may limit its effectiveness in certain applications. In addition, its selectivity for TLR4 may limit its use in experiments where other TLRs are involved.

Zukünftige Richtungen

There are several future directions for the study of N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide. One area of research is the development of more potent and selective TLR4 inhibitors. Another area is the investigation of the potential therapeutic applications of N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide in various inflammatory and infectious diseases. N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has shown promise in preclinical models of sepsis, acute lung injury, and inflammatory bowel disease, among others. Clinical trials are needed to determine its safety and efficacy in humans. Finally, the study of the biochemical and physiological effects of N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide may lead to the identification of novel therapeutic targets for the treatment of various diseases.

Synthesemethoden

The synthesis of N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The key steps involve the coupling of 4-methylphenylboronic acid with 4-(trifluoromethoxy)benzene-1,3-diamine to form an intermediate, which is then reacted with N-methyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide to yield the final product. The synthesis has been optimized to yield high purity N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide with good overall yields.

Wissenschaftliche Forschungsanwendungen

N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been extensively studied in preclinical models of various inflammatory and infectious diseases. It has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has also been shown to inhibit the activation of NF-κB and MAPK signaling pathways, which are key mediators of inflammation. In addition, N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to have antimicrobial effects against a variety of Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli.

Eigenschaften

Produktname

N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

Molekularformel

C18H15F3N4O2

Molekulargewicht

376.3 g/mol

IUPAC-Name

N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H15F3N4O2/c1-12-3-5-14(6-4-12)25-11-22-16(23-25)17(26)24(2)13-7-9-15(10-8-13)27-18(19,20)21/h3-11H,1-2H3

InChI-Schlüssel

DGHHDUWYUDRNJT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=C(C=C3)OC(F)(F)F

Kanonische SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=C(C=C3)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.